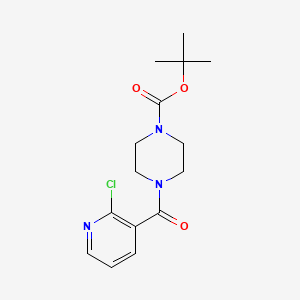

4-(2-Cloronicotinil)piperazina-1-carboxilato de tert-butilo

Descripción general

Descripción

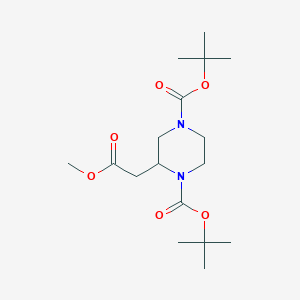

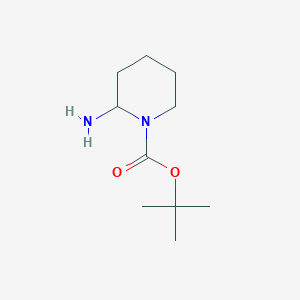

“tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate” is a chemical compound with the empirical formula C15H20ClN3O3 . It is a derivative of N-Boc piperazine . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate” are not available, similar compounds such as 1-Boc-piperazine have been reported to undergo Buchwald-Hartwig coupling reactions with aryl halides .Aplicaciones Científicas De Investigación

Desarrollo de Agentes Antibacterianos y Antifúngicos

La investigación indica que los derivados de la N-Boc piperazina, como el 4-(2-etoxi-2-oxoetil)piperazina-1-carboxilato de tert-butilo, exhiben actividades antibacterianas y antifúngicas moderadas. Estos hallazgos sugieren que el 4-(2-Cloronicotinil)piperazina-1-carboxilato de tert-butilo podría modificarse para mejorar estas propiedades, lo que conduciría a nuevos tratamientos para infecciones bacterianas y fúngicas .

Safety and Hazards

According to Sigma-Aldrich, this compound is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . It is recommended to avoid getting it in eyes, on skin, or clothing, and to avoid ingestion and inhalation . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

The future directions for “tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in the field of drug discovery . Their easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make them valuable in the synthesis of several novel organic compounds .

Mecanismo De Acción

Target of Action

Tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate, also known as (2-Chloropyridin-3-yl)(N-Boc-piperazin-1-yl)methanone, is a derivative of N-Boc piperazine Compounds containing piperazine rings have been known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . These activities can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, which enhance favorable interaction with macromolecules .

Mode of Action

The diverse biological activities of compounds containing piperazine rings suggest that they interact favorably with various macromolecules . This interaction is likely due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Biochemical Pathways

Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Result of Action

It has been found to be moderately active against several microorganisms in antibacterial and antifungal activities .

Análisis Bioquímico

Biochemical Properties

Tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

Tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal efficacy without significant toxicity. Exceeding this range can cause detrimental effects on cellular and organ function .

Metabolic Pathways

Tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may inhibit enzymes involved in the biosynthesis of certain metabolites, leading to altered metabolic profiles. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

Tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate exhibits specific subcellular localization, which can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, affecting cellular energy production and apoptosis .

Propiedades

IUPAC Name |

tert-butyl 4-(2-chloropyridine-3-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O3/c1-15(2,3)22-14(21)19-9-7-18(8-10-19)13(20)11-5-4-6-17-12(11)16/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDQBRORZZFGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401903 | |

| Record name | (2-Chloropyridin-3-yl)(N-Boc-piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817945 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

551921-02-9 | |

| Record name | 1,1-Dimethylethyl 4-[(2-chloro-3-pyridinyl)carbonyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551921-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloropyridin-3-yl)(N-Boc-piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.